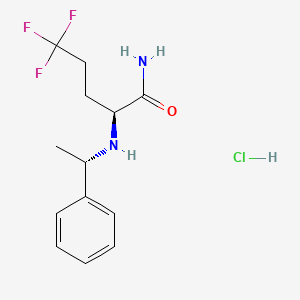![molecular formula C14H10FN3O2S B14121601 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole CAS No. 475977-80-1](/img/structure/B14121601.png)
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a fluorinated nitrophenyl group and a methylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium metabisulfite, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzimidazole core.
Applications De Recherche Scientifique
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its cytotoxic properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Lacks the fluorinated nitrophenyl and methylsulfanyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzimidazole: Contains a thiol group instead of the methylsulfanyl moiety, affecting its reactivity and applications.
2-Fluoro-6-nitro-N-phenylbenzamide: Shares the fluorinated nitrophenyl group but differs in the core structure and functional groups.
Uniqueness
2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
475977-80-1 |
|---|---|
Formule moléculaire |
C14H10FN3O2S |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
2-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-4-3-7-13(18(19)20)9(10)8-21-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8H2,(H,16,17) |
Clé InChI |
UMIAYXUIISECRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)









